5-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Overview

Description

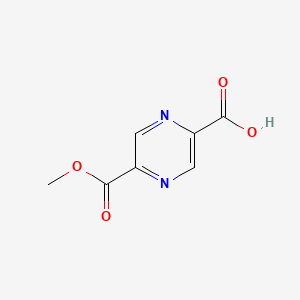

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6N2O4 and a molecular weight of 182.14 g/mol . It is a pyrazine derivative, characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine . This method typically requires specific electrolytic conditions to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced chemical synthesis techniques and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxycarbonyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical processes, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

5-Methyl-2-pyrazinecarboxylic acid: This compound is similar in structure but lacks the methoxycarbonyl group.

2,5-Pyrazinedicarboxylic acid: Another related compound with two carboxylic acid groups instead of a methoxycarbonyl group.

Uniqueness

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the pyrazine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring. Its molecular formula is C_8H_8N_2O_4, and it has a molecular weight of approximately 196.16 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that various substituted amides of pyrazine-2-carboxylic acids demonstrate promising activity against Mycobacterium tuberculosis, with some derivatives achieving up to 72% inhibition . The compound this compound, while not extensively studied alone, is considered to have potential based on the activity observed in related compounds.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Pathogen | % Inhibition | MIC (µg/mL) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD | TBD |

| Substituted amide (e.g., 5-tert-butyl-pyrazine-2-carboxamide) | Mycobacterium tuberculosis | 72% | 1.56 |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Mycobacterium tuberculosis | 90% | <1.95 |

Anticancer Activity

The anticancer potential of pyrazine derivatives has been explored in various studies. For instance, compounds derived from pyrazine-2-carboxylic acids have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and RPMI 8226 (multiple myeloma) with IC50 values indicating significant potency . The mechanism often involves the inhibition of key cellular pathways that regulate cell proliferation and apoptosis.

Table 2: Anticancer Activity of Pyrazine Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 | TBD |

| Entinostat-Bortezomib Hybrid | RPMI 8226 | 9.5 |

| Other Pyrazine Derivatives | Various | Varies |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazine derivatives is crucial for optimizing their biological activity. Modifications to the pyrazine ring or substituents can significantly alter their efficacy against specific targets. For example, the introduction of lipophilic groups has been shown to enhance antimycobacterial activity by improving membrane penetration .

Key Findings on SAR:

- Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity.

- Substituent Positioning: The position and nature of substituents (e.g., halogens, alkyl groups) can influence both potency and selectivity against different biological targets.

Case Studies

- Antimycobacterial Study : A series of substituted amides derived from pyrazine-2-carboxylic acids were evaluated for their antimycobacterial activity. The most potent compound demonstrated a MIC comparable to first-line antitubercular drugs, highlighting the potential for developing new treatments for tuberculosis .

- Cytotoxicity Evaluation : In vitro studies assessing the cytotoxic effects of various derivatives on cancer cell lines revealed that certain modifications led to significant reductions in cell viability, suggesting these compounds could serve as lead candidates for further development in cancer therapy .

Properties

IUPAC Name |

5-methoxycarbonylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(12)5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTJPSWLHXHXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-26-1 | |

| Record name | 5-(methoxycarbonyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.